An In-Depth Technical Guide to 5-(1-Propynyl)-cytidine: Structure, Synthesis, and Biological Implications
An In-Depth Technical Guide to 5-(1-Propynyl)-cytidine: Structure, Synthesis, and Biological Implications
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(1-Propynyl)-cytidine is a chemically modified nucleoside analog that has garnered interest in the fields of molecular biology and drug development. This guide provides a comprehensive overview of its chemical structure, synthesis, and known biological activities, with a focus on its potential applications in research and therapeutics.
Chemical Structure and Properties
5-(1-Propynyl)-cytidine is a derivative of the natural nucleoside cytidine, distinguished by the presence of a propynyl group (a three-carbon chain with a triple bond) attached to the 5th position of the pyrimidine ring. This modification significantly influences the molecule's physicochemical properties and its interactions with biological macromolecules.
The chemical structure of 5-(1-Propynyl)-cytidine is as follows:
Chemical Formula: C₁₂H₁₅N₃O₅[1]
Molecular Weight: 281.27 g/mol
The propynyl group is a rigid, linear moiety that extends into the major groove of DNA and RNA duplexes when incorporated into oligonucleotides. This structural feature is key to its biological effects.
Synthesis of 5-(1-Propynyl)-cytidine
The synthesis of 5-(1-Propynyl)-cytidine and its derivatives, such as 5-(1-propynyl)-2'-deoxycytidine, is typically achieved through a palladium-catalyzed Sonogashira cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is a standard method for the alkynylation of pyrimidine nucleosides.
Experimental Protocol: Palladium-Catalyzed Sonogashira Coupling
A general protocol for the synthesis involves the reaction of a 5-halo-cytidine precursor (commonly 5-iodo-cytidine) with propyne gas or a suitable propyne equivalent in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base.
Materials:
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5-Iodo-2'-deoxycytidine (or protected 5-iodo-cytidine)
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Propyne gas or 1-propyne solution
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Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
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Copper(I) iodide (CuI)
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Base (e.g., Triethylamine or Diisopropylethylamine)
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Anhydrous solvent (e.g., N,N-Dimethylformamide or Tetrahydrofuran)
Procedure (Illustrative):
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To a solution of 5-iodo-2'-deoxycytidine in anhydrous DMF, add the palladium catalyst, copper(I) iodide, and the amine base.
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Purge the reaction vessel with an inert gas (e.g., argon).
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Bubble propyne gas through the reaction mixture or add a solution of propyne at room temperature.
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Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or HPLC).
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Upon completion, quench the reaction and remove the solvent under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield 5-(1-propynyl)-2'-deoxycytidine.
It is important to note that specific reaction conditions, including the choice of catalyst, ligand, base, and solvent, may need to be optimized for different cytidine precursors and scales of reaction.
Biological Activity and Mechanism of Action
The primary biological significance of 5-(1-propynyl)-cytidine lies in its incorporation into oligonucleotides, where it imparts unique properties.
Enhanced Duplex Stability
When incorporated into DNA or RNA strands, the C-5 propynyl group enhances the thermal stability of the resulting duplexes.[2][3] This stabilization is attributed to favorable stacking interactions between the planar propynyl group and adjacent bases within the helix. The increased melting temperature (Tm) of these modified oligonucleotides makes them valuable tools in various molecular biology applications.
Modulation of Antisense Oligonucleotide Activity
In the context of antisense technology, the inclusion of C-5 propynyl pyrimidines in antisense oligonucleotides (ASOs) has been shown to significantly increase their binding affinity to target RNA.[2] This enhanced affinity can lead to a moderate increase in the potency of ASOs in inhibiting gene expression.[3]
However, it is crucial to consider the potential for toxicity associated with this modification. Studies have shown that high doses of C-5 propynyl pyrimidine-modified oligonucleotides can lead to severe toxicity in animal models.[3]
Antiviral Potential
While specific studies on the antiviral activity of 5-(1-Propynyl)-cytidine are limited, research on other 5-substituted cytidine analogs suggests a potential for antiviral effects. For instance, 5-nitrocytidine has been shown to be effective against poliovirus and coxsackievirus B3.[4][5] The mechanism of action for some of these analogs involves the inhibition of viral RNA-dependent RNA polymerase after intracellular phosphorylation to the triphosphate form.[4] Further investigation is warranted to determine if 5-(1-Propynyl)-cytidine or its metabolites exhibit similar inhibitory effects on viral polymerases.
Impact on DNA and RNA Synthesis
Modified nucleosides like 5-ethynylcytidine, a closely related analog, can be incorporated into newly transcribed RNA.[6] This suggests that 5-(1-Propynyl)-cytidine, upon conversion to its triphosphate derivative, could potentially be a substrate for cellular RNA or DNA polymerases. The incorporation of such a modified base could have various downstream effects, including altering nucleic acid structure and function, and potentially leading to cytotoxic effects.
Quantitative Data
The following table summarizes the reported effects of C-5 propynyl pyrimidine modifications on the melting temperature (Tm) of nucleic acid duplexes.
| Oligonucleotide Type | Modification | Change in Tm (°C) per modification | Reference |
| Oligodeoxynucleotide (ODN) | C-5 propynyl pyrimidine | Increase | [3] |
| 2'-O-(2-methoxy)ethyl (2'-MOE)-modified oligonucleotide | C-5 propynyl pyrimidine | Increase | [3] |
Signaling Pathways and Experimental Workflows
The primary mechanism of action for 5-(1-propynyl)-cytidine, when part of an antisense oligonucleotide, involves its interaction with the target mRNA, leading to the modulation of gene expression. This process is a fundamental aspect of antisense technology.
Antisense mechanism of an ASO containing 5-(1-Propynyl)-cytidine.
The synthesis of 5-(1-propynyl)-cytidine derivatives follows a well-defined chemical workflow.
General workflow for the synthesis of 5-(1-Propynyl)-cytidine.
Conclusion and Future Directions
5-(1-Propynyl)-cytidine is a valuable modified nucleoside with demonstrated utility in enhancing the properties of oligonucleotides for research and therapeutic applications. Its ability to increase duplex stability and binding affinity makes it an attractive modification for antisense oligonucleotides. However, the potential for toxicity necessitates careful evaluation in any in vivo applications.
Future research should focus on elucidating the specific antiviral and anticancer activities of 5-(1-Propynyl)-cytidine as a standalone agent or in combination with other therapies. A deeper understanding of its metabolic fate and mechanism of action at the cellular level will be crucial for realizing its full therapeutic potential. Further optimization of oligonucleotide design incorporating this modification may help to mitigate toxicity while maximizing efficacy.
References
- 1. 5-(1-Propynyl)-cytidine | C12H15N3O5 | CID 21136976 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of C-5 propynyl pyrimidine-containing oligonucleotides in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Antiviral Activity of 5-Substituted Cytidine Analogues: Identification of a Potent Inhibitor of Viral RNA-Dependent RNA Polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and antiviral activity of 5-substituted cytidine analogues: identification of a potent inhibitor of viral RNA-dependent RNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-Ethynylcytidine as a new agent for detecting RNA synthesis in live cells by "click" chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
